Product packaging for 5-Chloro-2-fluoro-4-iodobenzoic acid(Cat. No.:)

5-Chloro-2-fluoro-4-iodobenzoic acid

Cat. No.: B13498320
M. Wt: 300.45 g/mol
InChI Key: SJOAOVCMJDGYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-2-fluoro-4-iodobenzoic acid is a tri-halogenated aromatic compound that serves as a versatile and valuable building block in organic synthesis. Its unique structure, featuring chlorine, fluorine, and iodine substituents, makes it a particularly useful intermediate in the development of more complex molecules for pharmaceutical and materials science research . The presence of the iodine atom makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental methods for constructing carbon-carbon bonds in drug discovery . This allows researchers to derivatize the molecule, creating libraries of compounds for screening and optimization. Furthermore, halogenated benzoic acids, especially those with iodine, are key precursors in the synthesis of hypervalent iodine reagents, which are valued as non-metallic, green oxidants in various synthetic transformations . Research into similar halogenated benzoic acids has demonstrated their potential in antimicrobial applications. For instance, studies have shown that certain iodinated benzoic acid derivatives exhibit antibacterial and antibiofilm activity against pathogens like Vibrio parahaemolyticus , suggesting this compound class could be explored for developing new anti-infective agents . The specific pattern of halogens on the benzoic acid core is also exploited in the design of Active Pharmaceutical Ingredients (APIs) and in the synthesis of advanced materials, such as polymers for electrolyte membranes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFIO2 B13498320 5-Chloro-2-fluoro-4-iodobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClFIO2

Molecular Weight

300.45 g/mol

IUPAC Name

5-chloro-2-fluoro-4-iodobenzoic acid

InChI

InChI=1S/C7H3ClFIO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)

InChI Key

SJOAOVCMJDGYNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Iodobenzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for 5-Chloro-2-fluoro-4-iodobenzoic acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-halogen and carbon-carboxyl bonds.

Key disconnection strategies can be visualized as follows:

C-I Bond Disconnection: The carbon-iodine bond is a logical disconnection point. This suggests an iodination reaction on a 5-chloro-2-fluorobenzoic acid precursor. Electrophilic iodination or a Sandmeyer reaction on an amino precursor are common forward reactions corresponding to this disconnection.

C-Cl Bond Disconnection: Similarly, disconnecting the carbon-chlorine bond points to a synthesis involving the chlorination of a 2-fluoro-4-iodobenzoic acid intermediate.

C-COOH Disconnection (via Functional Group Interconversion): Direct disconnection of the carboxylic acid group is generally not feasible. Instead, a functional group interconversion (FGI) is employed. The carboxyl group can be retrosynthetically converted to a methyl group (suggesting an oxidation in the forward synthesis) or an amino group (suggesting a Sandmeyer/diazotization sequence).

Diazonium Salt Precursor: A powerful strategy involves disconnecting all three halogens by tracing them back to a common amino precursor. For instance, a 4-amino-2-fluorobenzoic acid could be a versatile intermediate, allowing for sequential halogenation and diazotization reactions.

These disconnections lead to several potential synthetic pathways, which are explored in the following sections.

Precursor Selection and Initial Functionalization Approaches

A straightforward approach begins with a commercially available di-substituted benzoic acid, such as 5-chloro-2-fluorobenzoic acid. ossila.comchemimpex.com The challenge then becomes the regioselective installation of the iodine atom at the C-4 position.

The existing substituents guide the position of the incoming electrophile. The fluorine at C-2 is an ortho-, para-director, and the chlorine at C-5 is also an ortho-, para-director. Both strongly activate the C-4 position for electrophilic substitution. Therefore, direct iodination of 5-chloro-2-fluorobenzoic acid with an iodinating agent (e.g., I₂, NIS) in the presence of an acid catalyst is a viable, direct route.

Starting Material Key Transformation Potential Reagents Reference Analogy
5-Chloro-2-fluorobenzoic acidElectrophilic IodinationN-Iodosuccinimide (NIS), I₂/H₂SO₄ researchgate.net
2-Fluoro-4-iodobenzoic acidElectrophilic ChlorinationN-Chlorosuccinimide (NCS), Cl₂/FeCl₃ researchgate.net

This interactive table summarizes potential synthetic transformations starting from di-halogenated benzoic acids.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org A directing metalation group (DMG) complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile.

In the context of this compound synthesis, the carboxylate group itself can act as a potent DMG. researchgate.netacs.orgrsc.org For example, starting with 3-chloro-4-fluorobenzoic acid, the carboxylate group would direct lithiation to the C-2 position. However, for the target molecule, a more plausible DoM strategy might involve starting with a precursor like 2,5-difluoro-4-chlorobenzoic acid. The carboxylate would direct lithiation to the C-3 position, but the strong directing effect of fluorine might also play a role. unblog.frsemanticscholar.org

A hypothetical DoM approach could involve:

Starting with 5-chloro-2-fluorobenzoic acid.

Protection of the carboxylic acid may be necessary.

The fluorine and chloro groups are moderate DMGs. organic-chemistry.org Lithiation might be directed to the C-3 or C-6 positions.

To achieve substitution at C-4, a precursor like 2-fluoro-5-chlorotoluene could be used, where the methyl group is later oxidized. DoM on this precursor, potentially directed by the fluorine, could lead to lithiation at C-3, which is not the desired position.

Therefore, while a powerful tool, applying DoM to achieve the specific substitution pattern of the target molecule requires a carefully chosen precursor where the directing groups cooperate to functionalize the desired position.

The Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring via the conversion of an aryl amine to a diazonium salt, which is then displaced by a halide. organic-chemistry.org This strategy is particularly effective for synthesizing polysubstituted aromatics where direct halogenation might lack regioselectivity. scirp.orgscirp.orgresearchgate.net

A plausible route to this compound using this approach would be:

Nitration: Start with 5-chloro-2-fluorobenzoic acid and introduce a nitro group at the C-4 position via electrophilic nitration.

Reduction: Reduce the nitro group to an amine, yielding 4-amino-5-chloro-2-fluorobenzoic acid.

Diazotization: Convert the amino group to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid.

Iodination: Displace the diazonium group with iodine by adding a solution of potassium iodide (KI). This step typically does not require a copper catalyst. organic-chemistry.orgscribd.com

This sequence is highly effective as the nitration of 5-chloro-2-fluorobenzoic acid is directed to the C-4 position, and the subsequent transformations are generally high-yielding. A similar strategy involving nitration, reduction, diazotization, and chlorination has been successfully used to synthesize 5-chloro-2,3,4-trifluorobenzoic acid. researchgate.net

A convergent synthesis involves preparing different fragments of the molecule separately before combining them. For this target molecule, a convergent approach would likely start with a pre-functionalized, polyhalogenated benzene (B151609) ring, onto which the carboxylic acid function is installed late in the synthesis.

One possible route:

Start with a precursor like 1,4-dichloro-2-fluoro-5-nitrobenzene.

Selectively substitute the chlorine at C-4 with iodine via a nucleophilic aromatic substitution or other transformation.

Reduce the nitro group to an amine.

Convert the amine to the desired carboxylic acid via a sequence of reactions, for example, a Sandmeyer reaction to introduce a nitrile group (-CN) followed by hydrolysis.

This approach can be advantageous for building highly substituted systems but relies on the availability of suitable polyhalogenated starting materials and the ability to selectively manipulate the different halogen substituents.

Installation and Selective Manipulation of Halogen Substituents (Cl, F, I)

The successful synthesis of this compound depends on the precise installation and selective manipulation of the three different halogen atoms. The order of introduction is crucial due to the electronic and steric effects of each substituent on subsequent reactions.

Fluorine: The 2-fluoro substituent is typically incorporated in the starting material (e.g., 2-fluorobenzoic acid or 5-chloro-2-fluorobenzoic acid). ossila.com Introducing fluorine selectively at a late stage is challenging, although methods like the Balz-Schiemann reaction (from an amine) or nucleophilic fluorination exist. arkat-usa.org The high electronegativity of fluorine makes it a powerful ortho-director in DoM and strongly influences the regioselectivity of electrophilic aromatic substitution. quora.com

Chlorine: Chlorine can be introduced via electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or via a Sandmeyer reaction from an amino precursor using CuCl. researchgate.net As an ortho-, para-director, its position on the ring will influence the placement of other substituents.

Iodine: Iodine is the largest and least electronegative of the three halogens. It is often introduced via electrophilic iodination (e.g., using N-iodosuccinimide or I₂/oxidant) on an activated ring. acs.orgacs.org Alternatively, the Sandmeyer-type reaction, where a diazonium salt is treated with potassium iodide, is an extremely efficient and common method for its introduction. scribd.com Due to the relative weakness of the C-I bond, iodo-substituted positions can also serve as sites for further transformations, such as metal-halogen exchange to form organometallic reagents.

The synthetic strategy must account for the directing effects of the halogens already present on the ring to ensure the correct placement of subsequent groups.

Halogen Installation Method Common Reagents Key Considerations
FluorineTypically present in starting material-Strong directing group, difficult to introduce late-stage.
ChlorineElectrophilic Aromatic SubstitutionNCS, Cl₂/FeCl₃Ortho-, para-director.
Sandmeyer ReactionNaNO₂, HCl, CuClFrom an amino precursor.
IodineElectrophilic Aromatic SubstitutionNIS, I₂/oxidantRequires an activated aromatic ring.
Sandmeyer-type ReactionNaNO₂, H₂SO₄, KIHighly efficient method from an amino precursor.

This interactive table outlines common methods for installing the required halogen substituents.

Regioselective Iodination Techniques and Conditions

The introduction of an iodine atom at the C-4 position of a 5-chloro-2-fluorobenzoic acid precursor is a key step. The directing effects of the existing chloro and fluoro groups play a significant role in determining the site of iodination. The fluorine at C-2 is an ortho, para-director, while the chlorine at C-5 is also an ortho, para-director. The carboxylic acid group is a meta-director.

One effective method for the regioselective iodination of activated or deactivated aromatic compounds is the use of molecular iodine in the presence of an oxidizing agent. A common system involves the use of iodine and periodic acid (HIO4) or iodic acid (HIO3) in a suitable solvent such as acetic acid or sulfuric acid. These conditions generate a potent electrophilic iodine species (I+) that can attack the aromatic ring. For a substrate like 5-chloro-2-fluorobenzoic acid, the combined activating and directing effects of the fluorine and chlorine substituents, along with the deactivating effect of the carboxyl group, would need to be carefully considered to achieve selective iodination at the desired C-4 position.

Another powerful technique for regioselective iodination is through a Sandmeyer-type reaction. This would involve the synthesis of a 4-amino-5-chloro-2-fluorobenzoic acid intermediate. The amino group can then be diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodine atom at the C-4 position. This method offers excellent regiocontrol as the position of the iodine is predetermined by the position of the amino group.

Table 1: Comparison of Regioselective Iodination Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Electrophilic IodinationI₂, HIO₄ or HIO₃Acetic acid or Sulfuric acid, heatDirect C-H functionalizationPotential for side products, regioselectivity can be challenging
Sandmeyer Reaction1. NaNO₂, HCl 2. KI0-5 °C for diazotization, then warmingExcellent regiocontrolRequires synthesis of the corresponding amine precursor

Controlled Fluorination Methodologies

The introduction of the fluorine atom is often accomplished early in the synthetic sequence, for instance, by starting with a fluorinated precursor like 2-fluoro-5-chlorotoluene, which can then be further functionalized. However, if direct fluorination is required, several methods can be employed.

The Balz-Schiemann reaction is a classical and reliable method for introducing a fluorine atom onto an aromatic ring. acs.orgorganic-chemistry.org This reaction involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride (B91410). acs.orgorganic-chemistry.org While effective, this method requires the synthesis of the corresponding amino precursor.

Electrophilic fluorination offers a more direct approach. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful electrophilic fluorine sources that can directly fluorinate aromatic rings. chemicalbook.com The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the ring. Careful optimization of reaction conditions is necessary to achieve the desired isomer.

Site-Selective Chlorination Protocols

The chlorine atom can be introduced using various electrophilic chlorinating agents. Standard reagents include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The regioselectivity is again dependent on the directing effects of the other substituents.

For more controlled and site-selective chlorination, N-chlorosuccinimide (NCS) can be used, often in the presence of an acid catalyst. Enzymatic chlorination, while a developing field, offers the potential for high site-selectivity under mild conditions.

A common strategy for introducing a chlorine atom in a polysubstituted benzene ring is through the Sandmeyer reaction . organic-chemistry.org Starting from an appropriate amino-substituted precursor, diazotization followed by treatment with copper(I) chloride (CuCl) in hydrochloric acid (HCl) yields the corresponding aryl chloride with high regiochemical fidelity.

Orthogonal Halogenation Strategies

An orthogonal halogenation strategy is crucial for the successful synthesis of this compound. This involves a sequence of reactions where the introduction of one halogen does not interfere with the others already present. A plausible synthetic route could involve:

Starting with a molecule that already contains the chloro and fluoro substituents in the desired positions, such as 5-chloro-2-fluorobenzoic acid.

Performing a regioselective nitration at the 4-position.

Reducing the nitro group to an amine.

Utilizing the Sandmeyer reaction to replace the amino group with an iodine atom.

This sequence ensures that each halogen is introduced at the correct position without the need for protecting groups or complex purification of isomers.

Carboxylic Acid Functional Group Installation Pathways

The final step in the synthesis, or a step performed on a suitable precursor, is the installation of the carboxylic acid group.

Transition Metal-Catalyzed Carbonylation Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into carboxylic acids or their derivatives. This reaction typically involves the reaction of an aryl halide (in this case, a 1-chloro-4-fluoro-2,5-diiodobenzene derivative or a similar precursor) with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction can be tuned to produce carboxylic acids, esters, or amides depending on the nucleophile used. This method is often tolerant of a wide range of functional groups.

Table 2: Key Components in Palladium-Catalyzed Carbonylation

ComponentExampleRole in the Catalytic Cycle
Palladium PrecatalystPd(OAc)₂, PdCl₂(PPh₃)₂Forms the active Pd(0) species
LigandPPh₃, XantphosStabilizes the palladium catalyst and influences reactivity
Carbon Monoxide (CO)CO gas or CO-releasing moleculesSource of the carbonyl group
BaseEt₃N, K₂CO₃Neutralizes the HX formed during the reaction
NucleophileH₂O, Alcohols, AminesDetermines the final carboxylic acid derivative

Grignard or Organolithium Reagent Carboxylation Strategies

A classic and widely used method for the synthesis of carboxylic acids is the carboxylation of Grignard or organolithium reagents. This involves the formation of an organometallic species by reacting an aryl halide (e.g., 1-chloro-2-fluoro-4,5-diiodobenzene) with magnesium metal (to form a Grignard reagent) or an organolithium reagent like n-butyllithium. This highly nucleophilic organometallic intermediate is then reacted with carbon dioxide (usually in the form of dry ice), followed by an acidic workup to yield the carboxylic acid.

A significant challenge in this approach is the potential for halogen-metal exchange with the other halogen substituents on the ring. The order of reactivity for halogen-metal exchange is typically I > Br > Cl. Therefore, starting with an iodo-substituted precursor would likely lead to the formation of the Grignard or organolithium reagent at the position of the iodine atom. Careful control of temperature and reaction time is crucial to prevent unwanted side reactions.

Hydrolysis of Nitrile or Ester Precursors

The final step in the synthesis of many substituted benzoic acids, including structurally similar compounds to this compound, often involves the hydrolysis of a more stable precursor, such as a nitrile or an ester. This transformation is a robust and well-established method for unmasking the carboxylic acid functionality.

While a specific documented procedure for this compound is not prevalent in readily available literature, the synthesis of analogous compounds such as 2-chloro-5-iodobenzoic acid provides a reliable model for this process. In a patented method, the synthesis of 2-chloro-5-iodobenzoic acid is achieved by the hydrolysis of its corresponding ethyl ester under alkaline conditions. google.com This reaction is typically carried out by heating the ester in a mixture of an alcohol, such as ethanol (B145695), and an aqueous solution of a strong base, like sodium hydroxide (B78521). The reaction proceeds via a saponification mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide ion and protonation of the resulting carboxylate salt during acidic workup yields the final carboxylic acid.

A generalized reaction scheme for the hydrolysis of an ester precursor is presented below:

Table 1: Generalized Reaction for Ester Hydrolysis

Reactant Reagents Product

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target molecule while minimizing costs and environmental impact. For a multi-substituted compound like this compound, precise control over reaction parameters is crucial to manage regioselectivity and prevent the formation of unwanted byproducts.

Solvent Effects and Reaction Medium Control

The choice of solvent is a critical factor that can significantly influence reaction rates, selectivity, and the ease of product isolation. In the synthesis of halogenated benzoic acids, the solvent's polarity, protic or aprotic nature, and boiling point are all important considerations. For instance, in the synthesis of fluorinated benzoic acids via nucleophilic fluorination, polar aprotic solvents such as dimethylformamide (DMF) are often employed to solubilize the fluoride salts and enhance their nucleophilicity. arkat-usa.org

In Sandmeyer-type reactions, which are often used to introduce halogens onto an aromatic ring, solvents like acetonitrile (B52724) have been shown to be effective. nih.gov The solvent can also play a key role in the final crystallization and purification of the product. The solubility of benzoic acid is highly dependent on temperature and solvent polarity, a property that is exploited during recrystallization to obtain a high-purity product. newworldencyclopedia.org A study on benzoic acid crystal growth demonstrated that the aspect ratio of the crystals, which affects filtration and handling properties, can be quantitatively manipulated by the choice of solvent. rsc.org

Table 2: Solvent Selection Considerations in Synthesis

Synthesis Step Solvent Property Example Solvents Rationale
Nucleophilic Halogenation Polar Aprotic DMF, Acetonitrile Solubilizes reagents, enhances nucleophilicity. arkat-usa.org
Sandmeyer Reaction Polar Aprotic Acetonitrile Stabilizes diazonium salt intermediate. nih.gov
Ester Hydrolysis Protic Water, Ethanol Solubilizes base, facilitates reaction. google.com

Catalyst Systems for Improved Efficiency and Selectivity

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of complex molecules like this compound often relies on transition-metal catalysis.

A common route to introduce chloro and iodo substituents onto an aromatic ring involves the Sandmeyer reaction, which utilizes copper(I) salts, such as CuCl or CuI, as catalysts. The copper(I) catalyst facilitates the conversion of an intermediate aryl diazonium salt to the corresponding aryl halide. The efficiency of the Sandmeyer reaction is highly dependent on the choice and concentration of the copper salt and any associated ligands.

Other advanced catalytic systems may also be employed. For example, palladium-catalyzed reactions are widely used for C-H activation and cross-coupling reactions to form C-F bonds. researchgate.net Iridium-catalyzed C-H iodination of benzoic acids has also been reported, offering high regioselectivity. researchgate.net The selection of the appropriate catalyst system is critical for directing the reaction to the desired isomer and achieving a high yield.

Temperature and Pressure Optimization

Temperature and pressure are critical physical parameters that must be carefully controlled to ensure optimal reaction outcomes. For many reactions in the synthesis of halogenated aromatics, temperature control is essential for managing reaction kinetics and minimizing the formation of side products.

For example, the diazotization step preceding a Sandmeyer reaction is typically carried out at low temperatures, often between 0 and 10°C, to ensure the stability of the reactive diazonium salt. chemicalbook.com The subsequent Sandmeyer reaction itself is often heated to promote the decomposition of the diazonium salt and formation of the aryl halide; temperatures around 60-70°C are common. researchgate.netreddit.com

In steps involving catalytic hydrogenation, such as the reduction of a nitro group on a precursor molecule, both temperature and hydrogen pressure are key variables. A synthesis of a similar trifluorobenzoic acid derivative utilized a palladium on carbon (Pd/C) catalyst at room temperature under a hydrogen pressure of 1.0 to 1.2 MPa. researchgate.net The final hydrolysis (saponification) of an ester precursor is typically conducted at elevated temperatures, such as 70-80°C, to ensure a reasonable reaction rate. google.com Optimization of these parameters is usually achieved through systematic experimental studies to find the ideal balance between reaction time, yield, and purity.

Green Chemistry Principles and Sustainable Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. tandfonline.comworldpharmatoday.comnih.gov The synthesis of complex pharmaceutical intermediates like this compound, which often involves multiple steps and stoichiometric reagents, presents significant opportunities for green process innovation. acs.org Key metrics for evaluating the "greenness" of a synthetic route are atom economy and the Environmental Factor (E-Factor). nih.gov

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. primescholars.com A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, generating less waste.

The E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced (in kg) per kg of product. libretexts.org The pharmaceutical industry historically has one of the highest E-Factors, often ranging from 25 to over 100, and sometimes reaching into the thousands for complex molecules. nih.govlibretexts.orglibretexts.org This is largely due to multi-step syntheses, the use of stoichiometric reagents, and extensive purification steps.

As a specific, documented synthesis for this compound is not publicly detailed, a hypothetical but chemically plausible synthetic route is analyzed below for its atom economy. This route starts from 2-fluoro-4-iodoaniline (B146158).

Table 3: Hypothetical Synthesis for Atom Economy Calculation

Step Reaction
1 Diazotization & Sandmeyer Reaction: 2-fluoro-4-iodoaniline → 1-chloro-2-fluoro-4-iodobenzene
2 Friedel-Crafts Acylation: 1-chloro-2-fluoro-4-iodobenzene → 2-(5-chloro-2-fluoro-4-iodophenyl)-2-oxoacetic acid

For simplicity, let's analyze the atom economy of Step 1, the Sandmeyer reaction:

C₆H₅FIN + NaNO₂ + 2HCl + CuCl → C₆H₃ClFI + N₂ + 2H₂O + NaCl + CuCl

Table 4: Atom Economy Calculation for Hypothetical Sandmeyer Reaction

Parameter Value
Formula Weights of Reactants
2-fluoro-4-iodoaniline (C₆H₅FIN) 237.02 g/mol
Sodium Nitrite (NaNO₂) 69.00 g/mol
Hydrochloric Acid (HCl) 2 * 36.46 = 72.92 g/mol
Total Reactant Mass 378.94 g/mol
Formula Weight of Product
1-chloro-2-fluoro-4-iodobenzene (C₆H₃ClFI) 256.44 g/mol

| Atom Economy (%) | (256.44 / 378.94) * 100 = 67.7% |

An atom economy of 67.7% is typical for a substitution reaction where parts of the reagents are not incorporated into the final product. Addition and rearrangement reactions have the potential for 100% atom economy. jocpr.com

The E-Factor for a full multi-step synthesis would be significantly higher. It accounts for all waste, including solvents, reagents, and byproducts from all steps, as well as losses during workup and purification. libretexts.org Given the typical E-Factors for the fine chemicals and pharmaceutical sectors, a multi-step synthesis for a complex molecule like this compound would likely have an E-Factor well over 50. researchgate.net Reducing this value would involve strategies like using catalytic instead of stoichiometric reagents, recycling solvents, and designing more convergent synthetic routes.

Table 5: List of Chemical Compounds

Compound Name
This compound
2-chloro-5-iodobenzoic acid
2-chloro-5-iodo ethyl benzoate
Sodium hydroxide
Ethanol
Hydrochloric acid
Acetonitrile
Dimethylformamide (DMF)
Toluene
Copper(I) chloride (CuCl)
Copper(I) iodide (CuI)
Palladium
Iridium
2-fluoro-4-iodoaniline
Sodium Nitrite
1-chloro-2-fluoro-4-iodobenzene

Exploration of Solvent-Free and Aqueous Reaction Media

The use of volatile organic solvents (VOCs) in chemical synthesis is a significant contributor to environmental pollution and poses safety risks. Consequently, the development of solvent-free and aqueous reaction media is a key focus of green chemistry.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and selectivity. While specific research on the solvent-free synthesis of this compound is not extensively documented, the principles can be applied to its potential synthetic routes, such as the Sandmeyer reaction, which is a common method for introducing halides to an aromatic ring. In a hypothetical solvent-free Sandmeyer reaction for a similar compound, the reactants could be ground together, potentially with a solid-supported catalyst, to initiate the reaction. This approach would eliminate the need for organic solvents typically used to dissolve the diazonium salt and copper catalyst.

Aqueous Reaction Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Sandmeyer reaction, a plausible step in the synthesis of this compound, is often carried out in an aqueous medium. tiwariacademy.comjk-sci.comwikipedia.orgbyjus.comgeeksforgeeks.org The initial diazotization of an aromatic amine precursor is typically performed in an aqueous acidic solution. tiwariacademy.comjk-sci.com Subsequent reaction with a copper halide can also be conducted in water, which facilitates the dissolution of the diazonium salt and inorganic reagents. wikipedia.org The use of aqueous media simplifies the work-up procedure and reduces the environmental impact associated with organic solvent disposal.

To illustrate the potential for greener solvent use, the following table presents a conceptual comparison of solvent systems for a key synthetic step.

Solvent SystemPotential AdvantagesPotential Challenges
Traditional Organic Solvent Good solubility of organic reactants and intermediates.Environmental pollution, flammability, toxicity, cost of disposal.
Aqueous Medium Non-toxic, non-flammable, abundant, low cost, simplified work-up.Poor solubility of some organic substrates, potential for side reactions.
Solvent-Free Elimination of solvent waste, potential for higher reaction rates, simplified purification.Potential for localized heating, challenges in mixing and heat transfer for large-scale reactions.

Further research is necessary to develop and optimize solvent-free and aqueous-based synthetic routes specifically for this compound to fully realize the environmental and economic benefits.

Catalyst Reuse and Recyclability Studies

Catalysts are essential in many chemical transformations, but their use can contribute to waste if they are not recovered and reused. The development of recyclable catalysts is a critical aspect of sustainable chemical manufacturing.

In the context of the likely Sandmeyer reaction for synthesizing this compound, copper(I) salts are commonly used as catalysts. wikipedia.org While effective, the homogeneous nature of these catalysts can make their recovery and reuse challenging. Research into heterogeneous copper catalysts offers a promising solution. For instance, copper(I) oxide nanoparticles have been explored as recyclable catalysts in Sandmeyer-type reactions. These nanoparticles can be recovered from the reaction mixture by filtration or centrifugation and reused in subsequent batches, reducing both waste and cost.

The table below outlines potential strategies for catalyst recycling in the synthesis of halogenated aromatic compounds.

Catalyst TypeRecovery MethodPotential for Reuse
Homogeneous Copper(I) Salts Precipitation and filtration, solvent extraction.Challenging due to dissolution in the reaction medium.
Heterogeneous Copper Catalysts Filtration, centrifugation.High potential for multiple reuse cycles.
Immobilized Copper Catalysts Catalyst remains in a fixed bed or on a solid support.Excellent for continuous flow processes, high reusability.

The development of robust and efficient recyclable catalysts tailored for the synthesis of this compound would significantly enhance the sustainability of its production.

Reduction of Waste Generation and Energy Consumption

Minimizing waste and energy consumption are fundamental principles of green chemistry that have a direct impact on the environmental footprint and economic viability of a chemical process.

Waste Reduction:

Strategies to reduce waste in the synthesis of this compound can be implemented at various stages. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent and energy usage associated with purification steps. For the multi-step synthesis of a complex molecule like this compound, a one-pot diazotization and halogenation sequence could be envisioned. Furthermore, optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts, which constitute a major source of chemical waste.

Energy Consumption:

Reducing energy consumption can be achieved through several approaches. The use of highly active catalysts can lower the required reaction temperature and pressure. Process intensification, which involves using technologies like microreactors or continuous flow reactors, can lead to more efficient heat and mass transfer, thereby reducing energy inputs and improving safety. cetjournal.itmdpi.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and, consequently, energy consumption.

The following table summarizes potential strategies for minimizing waste and energy in the synthesis of this compound.

StrategyImpact on Waste GenerationImpact on Energy Consumption
One-Pot Synthesis Reduces solvent waste from intermediate purification.Decreases energy needed for multiple heating, cooling, and separation steps.
Process Intensification Can improve yield and reduce byproduct formation.Enhances heat and mass transfer, leading to lower energy requirements.
Microwave-Assisted Synthesis Can lead to cleaner reactions with fewer side products.Significantly reduces reaction times and energy usage.
Catalyst Optimization Higher selectivity reduces byproduct waste.Lower activation energies reduce the need for high temperatures and pressures.

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop a manufacturing process that is not only efficient and cost-effective but also environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 5 Chloro 2 Fluoro 4 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety of 5-Chloro-2-fluoro-4-iodobenzoic acid

The carboxylic acid group is a primary site for derivatization, offering multiple pathways to introduce new functionalities. These reactions are fundamental to incorporating the substituted phenyl ring into larger molecular frameworks.

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid functional group of this compound readily undergoes esterification and amidation, two of the most common derivatization strategies.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species. These reactions produce the corresponding esters, which can alter the compound's solubility, electronic properties, and subsequent reactivity.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid and facilitate the formation of the robust amide linkage.

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents Product Type Key Features
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) Alkyl 5-chloro-2-fluoro-4-iodobenzoate Reversible reaction; often requires removal of water to drive to completion.

| Amidation | Primary/Secondary Amine, Coupling Agent (e.g., EDC, DCC) | N-substituted 5-chloro-2-fluoro-4-iodobenzamide | Forms a stable amide bond; widely used in peptide synthesis and drug discovery. |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. The selective reduction of the carboxyl group without affecting the halogen substituents, particularly the reactive C-I bond, is crucial.

Reduction to the corresponding primary alcohol, (5-chloro-2-fluoro-4-iodophenyl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Alternatively, catalytic hydrosilylation offers a milder approach. For instance, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) has been shown to effectively reduce halogenated aromatic carboxylic acids to their alcohols without causing dehalogenation. acs.org

The synthesis of the aldehyde derivative, 5-chloro-2-fluoro-4-iodobenzaldehyde, is more challenging as it requires stopping the reduction at the intermediate oxidation state. This can be achieved by first converting the carboxylic acid to a derivative like an acyl halide or ester, followed by treatment with a controlled reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Acyl Halide Formation and Subsequent Nucleophilic Acyl Substitution

Conversion of the carboxylic acid to a highly reactive acyl halide, typically an acyl chloride, serves as a key step for further functionalization. This transformation is readily achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orggoogleapis.com The resulting 5-chloro-2-fluoro-4-iodobenzoyl chloride is a potent electrophile. ossila.com

This acyl chloride can then undergo nucleophilic acyl substitution with a wide variety of nucleophiles, including:

Alcohols: to form esters (often faster and higher yielding than direct Fischer esterification).

Amines: to form amides under milder conditions than direct coupling.

Organometallic reagents: in reactions such as the Friedel-Crafts acylation to form ketones. ossila.com

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxylic acid group to yield 1-chloro-4-fluoro-2-iodobenzene, is a potential transformation, though it often requires forcing conditions for aromatic acids. The stability of the aryl anion intermediate plays a significant role in the reaction's feasibility. The reaction can sometimes be facilitated by heat in the presence of a copper catalyst in a high-boiling point solvent. google.com For certain fluorinated phthalic acids, decarboxylation has been shown to occur in polar aprotic solvents, a process that may be applicable to this compound. google.com The mechanism typically involves the protonation of the aromatic ring and the subsequent loss of carbon dioxide.

Selective Functionalization of Halogen Substituents on the Aromatic Ring

The presence of three different halogens on the aromatic ring allows for regioselective functionalization. The differing reactivities of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) are exploited in various cross-coupling reactions, with the carbon-iodine bond being the most susceptible to oxidative addition by transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond is the preferred site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. researchgate.net This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position while preserving the chloro and fluoro substituents. This selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. science.gov

Common palladium-catalyzed reactions that can be selectively performed at the C-I bond include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, creating biaryl structures.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group, yielding a C-C triple bond.

Stille Coupling: Reaction with an organostannane reagent to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these transformations. nih.gov

Table 2: Selective Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

Reaction Name Coupling Partner Product Functional Group Typical Catalyst System
Suzuki-Miyaura R-B(OH)₂ Aryl, Vinyl Pd(PPh₃)₄, Pd(OAc)₂
Sonogashira R-C≡CH Alkyne PdCl₂(PPh₃)₂, CuI
Stille R-Sn(Alkyl)₃ Aryl, Vinyl, Alkyl Pd(PPh₃)₄
Heck Alkene Substituted Alkene Pd(OAc)₂, P(o-tolyl)₃

| Buchwald-Hartwig | R₂NH | Aryl Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) |

Predicted Suzuki-Miyaura Coupling for Aryl and Alkenyl Functionalization

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govchemicalbook.com For this compound, the reaction would selectively occur at the highly reactive C-I bond.

The reaction would involve the palladium(0) catalyst undergoing oxidative addition into the C-I bond. This would be followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. chemicalbook.com A wide range of aryl and vinyl boronic acids could potentially be used to introduce diverse substituents at the C-4 position. The chloro and fluoro substituents, as well as the carboxylic acid, are generally stable under these conditions.

Predicted Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. As with the Suzuki-Miyaura coupling, the reaction with this compound would be expected to proceed selectively at the C-I bond.

This transformation would allow for the introduction of various substituted and unsubstituted alkynyl groups at the C-4 position, yielding arylalkyne derivatives. The reaction is typically carried out under mild, basic conditions (often using an amine base), which are compatible with the carboxylic acid moiety. Copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling.

Predicted Heck Coupling and Related Arylation Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net For this compound, the C-I bond would serve as the reactive site for the initial oxidative addition of the palladium catalyst.

This would enable the introduction of a variety of vinyl groups at the C-4 position. The reaction with alkenes such as acrylates, styrenes, or other vinyl compounds would lead to the formation of stilbene (B7821643) or cinnamic acid-like structures, depending on the alkene used. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. researchgate.net

Predicted Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. acs.orgppublishing.org This reaction would provide a direct route to synthesizing N-aryl derivatives from this compound, again with high selectivity for the C-I bond.

A wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines, could be coupled at the C-4 position. The reaction requires a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com The carboxylic acid group would likely be deprotonated under the basic reaction conditions but would remain intact.

Predicted Strategies for C-Cl and C-F Activation and Transformation

While the C-I bond is the most reactive, specific strategies can be employed to target the less reactive C-Cl and C-F bonds or the adjacent C-H bonds.

Predicted Directed Ortho-Metallation (DoM) Reactions Guided by the Carboxylic Acid Group

Directed Ortho-Metallation (DoM) is a powerful method for functionalizing C-H bonds ortho to a directing metalation group (DMG). semanticscholar.orgrsc.org The carboxylic acid group (as its conjugate base, the carboxylate) is an effective DMG. In this compound, the carboxylic acid is positioned at C-1. The two ortho positions are C-2 (substituted with fluorine) and C-6 (unsubstituted).

Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an organolithium reagent at low temperatures would be expected to selectively deprotonate the C-6 position due to the directing effect of the carboxylate. The resulting aryllithium intermediate could then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂, disulfides) to introduce a new substituent at the C-6 position, adjacent to the carboxylic acid. The halogen substituents would remain unaffected under these conditions.

Predicted Nucleophilic Aromatic Substitution (SNAr) on the C-F and C-Cl Bonds

Nucleophilic Aromatic Substitution (SNAr) occurs when an aryl halide with electron-withdrawing groups is treated with a strong nucleophile. acs.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

In this compound, the aromatic ring is substituted with three electron-withdrawing halogens and a carboxylic acid group, making it activated towards nucleophilic attack. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of their reactivity in metal-catalyzed couplings. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate negative charge more effectively.

Therefore, under strong nucleophilic conditions (e.g., with alkoxides, thiolates, or amines at elevated temperatures), it is plausible that a nucleophile could displace the fluoride (B91410) at the C-2 position or the chloride at the C-5 position. The regioselectivity would depend on the specific nucleophile, reaction conditions, and the combined electronic effects of the ring substituents.

Reductive Debromination/Dechlorination Strategies

Reductive dehalogenation is a crucial transformation in organic synthesis, often employed to remove halogen atoms selectively. In the context of polyhalogenated benzoic acids, this strategy can be used to simplify substitution patterns or to install hydrogen atoms at specific positions. While studies focusing specifically on this compound are not prevalent, the principles of reductive dehalogenation can be inferred from related compounds.

Generally, the ease of reductive cleavage of a carbon-halogen bond follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the decreasing bond dissociation energy down the group. Therefore, in this compound, the carbon-iodine bond would be the most susceptible to reductive cleavage, followed by the carbon-chlorine bond.

Methodologies for reductive dehalogenation include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source. This method can sometimes lead to the reduction of multiple halogens depending on the reaction conditions.

Metal-based Reductants: Reagents such as zinc dust in acetic acid or zero-valent iron (ZVI) can effectively mediate dehalogenation. Studies on polychlorinated biphenyls (PCBs) have shown that ZVI can enhance anaerobic reductive dechlorination. nih.gov

Microbial Dehalogenation: Certain anaerobic microorganisms are capable of reductive dehalogenation, using halogenated compounds as terminal electron acceptors in a process known as dehalorespiration. nih.govepa.gov For instance, microorganisms have been shown to dechlorinate chlorobenzoates, primarily from meta and para positions. epa.gov This suggests that bioremediation strategies could potentially be developed for compounds like this compound.

Given the reactivity hierarchy, selective dechlorination in the presence of an iodine atom would be challenging and would likely require enzymatic or highly specific catalytic systems. More commonly, the iodine would be removed first under milder reductive conditions.

Organometallic Reagent Formation (e.g., Grignard, Organolithium) and Subsequent Reactions

The formation of organometallic reagents, such as Grignard or organolithium species, is a powerful method for creating carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the halogens on the this compound ring allows for regioselective metal-halogen exchange.

The reactivity of aryl halides towards magnesium metal to form Grignard reagents follows the order I > Br > Cl. msu.edu Consequently, the carbon-iodine bond at the C-4 position is the exclusive site for Grignard reagent formation, leaving the chlorine and fluorine atoms untouched. The reaction involves treating the parent compound with magnesium turnings in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgstackexchange.com

Reaction Scheme for Grignard Formation: Grignard Formation

It is important to note that the acidic proton of the carboxylic acid group is incompatible with the highly basic Grignard reagent. masterorganicchemistry.com Therefore, the carboxylic acid must first be protected, for example, by converting it to an ester (e.g., a methyl or ethyl ester), before attempting to form the Grignard reagent.

Once formed, this organometallic intermediate is a potent nucleophile and can react with a wide array of electrophiles:

Reaction with Carbonyls: Addition to aldehydes, ketones, and esters to form secondary, tertiary alcohols, or ketones. masterorganicchemistry.combyjus.com

Reaction with CO₂: Carboxylation to form a dicarboxylic acid derivative (after acidic workup). masterorganicchemistry.com

Coupling Reactions: Used in transition-metal-catalyzed cross-coupling reactions. byjus.com

Similarly, organolithium reagents can be formed, typically through lithium-halogen exchange with reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. Again, the exchange would occur selectively at the most reactive C-I bond.

Multi-Functionalization and Orthogonal Reactivity Strategies for this compound

The presence of multiple, differentially reactive halogen atoms on the aromatic ring makes this compound an ideal substrate for multi-functionalization strategies. Orthogonal reactivity, where each reactive site can be addressed independently without affecting the others, allows for the programmed, sequential introduction of different functional groups.

Sequential Cross-Coupling at Differentiated Halogen Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The reactivity of the electrophilic halide partner in these reactions is highly dependent on the halogen, following the general trend: I >> Br > OTf >> Cl > F. libretexts.orgnih.gov This pronounced reactivity difference between the C-I and C-Cl bonds in this compound is the basis for highly selective, sequential functionalization.

A typical strategy involves a first cross-coupling reaction at the more reactive C-4 iodine position under relatively mild conditions, followed by a second coupling at the less reactive C-5 chlorine position under more forcing conditions (e.g., higher temperature, different ligand/catalyst system). nih.govnih.gov

Commonly Used Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a C-C bond. organic-chemistry.orgpressbooks.pub

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, creating an arylalkyne. wikipedia.orgnrochemistry.comlibretexts.org

Heck Coupling: Reaction with an alkene to form a C-C bond. libretexts.org

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

A hypothetical sequential Suzuki-Miyaura coupling is illustrated below:

Sequential Suzuki Coupling

This stepwise approach allows for the controlled synthesis of unsymmetrically substituted biaryl compounds and other complex architectures.

Chemoselective Transformations in the Presence of Multiple Reactive Sites

Chemoselectivity is key to the synthetic utility of this compound. Beyond sequential cross-coupling, other transformations can be directed to a specific site on the molecule.

The reactivity of the functional groups can be ranked as follows for different reaction classes:

Acid-Base Chemistry: The carboxylic acid is the most acidic site and will react readily with bases.

Nucleophilic Addition/Substitution: The carboxylic acid can be converted to esters, amides, or acid chlorides.

Palladium-Catalyzed Coupling: The C-I bond is the most reactive site. libretexts.orgnrochemistry.com

Organometallic Formation: The C-I bond is the preferred site for metal-halogen exchange. msu.edu

An example of a chemoselective reaction is a Sonogashira coupling, which can be performed at the C-I position without disturbing the C-Cl or C-F bonds. nrochemistry.com Furthermore, the carboxylic acid can undergo amidation reactions, for example, by reacting with isocyanates, independently of the halogen substituents. researchgate.net This orthogonal reactivity allows for diverse derivatization pathways.

Table 1: Chemoselective Reactivity of Functional Sites in this compound
Functional SitePositionRelative ReactivityExemplary Selective Reaction
Carboxylic Acid (-COOH)C-1High (Acid-Base)Esterification, Amidation
Iodine (-I)C-4High (Cross-Coupling)Suzuki, Sonogashira, Heck Coupling
Chlorine (-Cl)C-5Moderate (Cross-Coupling)Suzuki Coupling (harsher conditions)
Fluorine (-F)C-2Low (Nucleophilic Aromatic Substitution)Generally unreactive in cross-coupling

One-Pot and Cascade Reactions Leveraging Differential Reactivity

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. mdpi.comrsc.org The differential reactivity of this compound is well-suited for such processes.

For instance, a one-pot, two-step sequence could involve an initial reaction targeting the carboxylic acid group, followed by a subsequent cross-coupling reaction at the C-I position. An example could be the formation of an isocyanate from the carboxylic acid (via a Curtius or similar rearrangement), which is then trapped in situ by a nucleophile, followed by the addition of a palladium catalyst and a coupling partner to functionalize the C-4 position. nih.gov

Sequential, one-pot cross-coupling reactions are also feasible. A Suzuki-Miyaura coupling could be performed at the C-I position at a lower temperature, and upon completion, the temperature could be raised and a second boronic acid added to induce coupling at the C-Cl site, all within the same reaction flask. researchgate.net

Mechanistic Investigations of this compound Transformations

The reactivity of this compound is governed by the electronic effects of its substituents. Halogens exert a dual influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+M). openstax.org

Inductive Effect (-I): All halogens are more electronegative than carbon and withdraw electron density through the sigma bond network. This effect decreases with distance and follows the order F > Cl > Br > I. libretexts.orglibretexts.org

Resonance Effect (+M): Halogens possess lone pairs that can be delocalized into the aromatic pi-system. This effect donates electron density, primarily to the ortho and para positions. openstax.org

For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution but ortho-, para-directing. openstax.org These electronic properties are critical in understanding the mechanisms of key transformations.

Mechanism of Palladium-Catalyzed Cross-Coupling: The general mechanism for reactions like Suzuki and Sonogashira coupling involves a catalytic cycle with three main steps: libretexts.orgfiveable.menih.govnobelprize.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This is typically the rate-determining step. The C-I bond, being the weakest, undergoes oxidative addition much faster than the C-Cl bond, which is the basis for the observed chemoselectivity. nih.govfiveable.me Electron-withdrawing groups on the aromatic ring can accelerate this step. fiveable.me

Transmetalation: The organic group from the nucleophilic partner (e.g., the organoboron in Suzuki coupling or the copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide. nrochemistry.comnobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. fiveable.menih.gov

The presence of the electron-withdrawing fluorine, chlorine, and carboxylic acid groups increases the electrophilicity of the aromatic ring, which can influence the rate of oxidative addition. nih.gov The fluorine atom at the C-2 position, ortho to the carboxylic acid, can also exert steric effects and potentially participate in intramolecular interactions that influence the conformation and reactivity of the molecule.

Reaction Pathway Elucidation using Computational and Experimental Approaches

Understanding the reaction pathways for the derivatization of this compound is crucial for optimizing reaction conditions and achieving desired product selectivity. This is accomplished through a synergistic combination of computational modeling and experimental analysis.

Computational Approaches: Density Functional Theory (DFT) is a primary tool for modeling reaction mechanisms involving halogenated benzoic acids. researchgate.netdntb.gov.ua These computational studies can provide insights into the thermodynamics and kinetics of potential reaction pathways. For instance, DFT calculations can be used to:

Determine the optimized geometries of reactants, transition states, and products.

Calculate the activation energies for different steps in a reaction, such as oxidative addition, transmetalation, and reductive elimination in a catalytic cycle. mdpi.com

Predict the most likely reaction pathway by comparing the energy profiles of competing mechanisms.

For example, in studying the amination of similar chlorobenzoic acids, DFT calculations have been employed to elucidate the interaction between the acid and amines in the presence of a catalyst. orgchemres.org

Experimental Approaches: Experimental studies are essential for validating the predictions of computational models. Common techniques include:

In-situ reaction monitoring: Using spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to track the concentration of reactants, intermediates, and products over time.

Isotope labeling studies: Replacing one of the atoms with its isotope to trace its path through the reaction, providing definitive evidence for proposed mechanisms.

Systematic variation of reaction parameters: Modifying temperature, pressure, solvent, and catalyst to observe the effect on reaction rate and product distribution, which can help to infer the mechanism.

Identification and Characterization of Key Intermediates (methodology focus)

The direct observation and characterization of reaction intermediates are vital for confirming a proposed reaction mechanism. However, these species are often transient and present in low concentrations, making their detection challenging.

Methodologies for Identification and Characterization: A variety of spectroscopic and analytical techniques are employed to identify and characterize key intermediates:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. orgchemres.org In some cases, specialized NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can be used to identify species in a complex mixture.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of intermediates. nih.gov Techniques like electrospray ionization (ESI-MS) are particularly useful for detecting charged intermediates in solution.

X-ray Crystallography: In cases where an intermediate can be isolated and crystallized, single-crystal X-ray diffraction provides unambiguous structural information.

The following table summarizes the primary methodologies used for the characterization of intermediates:

MethodologyInformation ProvidedApplication Example
NMR Spectroscopy Structural connectivity and electronic environment of atomsDetermining the structure of stable reaction adducts.
Mass Spectrometry Molecular weight and elemental compositionIdentifying transient species in a reaction mixture.
X-ray Crystallography Precise 3D atomic arrangement in a solid stateDefinitive structure of an isolable intermediate.

Kinetic Studies of Rate-Determining Steps

The rate law for a reaction is determined by systematically varying the concentrations of reactants and catalysts and observing the effect on the initial reaction rate. This experimental data allows for the determination of the reaction order with respect to each component.

For catalytic reactions, such as the Suzuki or Sonogashira coupling of this compound, the rate-determining step can be any of the elementary steps in the catalytic cycle, including oxidative addition of the aryl halide to the metal center, transmetalation with the coupling partner, or reductive elimination to form the final product. colab.wsresearchgate.net Identifying the RDS is crucial for optimizing the reaction; for example, if oxidative addition is rate-limiting, a more reactive catalyst or a different ligand system might be required to accelerate this step.

Influence of Catalyst Structure and Ligand Design on Reaction Mechanism

Catalyst Structure: Different transition metals (e.g., palladium, copper) can exhibit distinct catalytic activities and selectivities. For instance, copper-catalyzed amination reactions have been shown to be effective for aryl halides, and the use of copper nanoparticles can offer advantages in terms of cost and efficiency. orgchemres.orgnih.gov

Ligand Design: Ligands play a critical role in stabilizing the metal center, influencing its electronic properties, and controlling the steric environment around it. The electronic and steric properties of ligands can affect:

The rate of oxidative addition: Electron-rich ligands can promote the oxidative addition of the aryl halide to the metal center.

The stability of intermediates: Bulky ligands can prevent the formation of undesired side products by sterically hindering certain reaction pathways.

The rate of reductive elimination: The bite angle and flexibility of bidentate phosphine ligands can influence the ease with which the final product is eliminated from the metal center.

The following table outlines the general influence of ligand properties on catalytic activity:

Ligand PropertyInfluence on Reaction MechanismExample
Electron-donating Can increase the rate of oxidative addition.Trialkylphosphines
Electron-withdrawing Can facilitate reductive elimination.Phosphites
Steric Bulk Can promote reductive elimination and prevent catalyst deactivation.Buchwald-type phosphine ligands
Bite Angle In bidentate ligands, can influence the rate and selectivity of the reaction.Xantphos, dppf

In the context of synthesizing biologically active molecules such as protein kinase inhibitors, the strategic derivatization of compounds like this compound is of significant interest. ed.ac.ukmdpi.comnih.govresearchgate.net The development of efficient and selective catalytic systems is paramount for the successful synthesis of these complex target molecules. nih.gov

Strategic Utility of 5 Chloro 2 Fluoro 4 Iodobenzoic Acid in Complex Molecular Architecture Synthesis

Role as a Versatile Synthon for Fluorinated Aromatic Scaffolds

The presence of a fluorine atom ortho to the carboxylic acid group significantly influences the electronic properties of the aromatic ring, often enhancing the metabolic stability and binding affinity of resulting molecules. 5-Chloro-2-fluoro-4-iodobenzoic acid can serve as a key starting material for a variety of fluorinated aromatic scaffolds. The iodine atom, being the most labile of the halogens present, is particularly amenable to a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of diverse substituents at the 4-position, paving the way for the construction of a vast library of fluorinated bi-aryl compounds, alkynes, and alkenes.

Precursor for Advanced Intermediates in Medicinal Chemistry Research Programs

The trifunctional nature of this compound makes it an attractive precursor for the synthesis of advanced intermediates in drug discovery programs. The orthogonal reactivity of the different halogen atoms allows for a stepwise and controlled functionalization of the aromatic ring.

Synthesis of Novel Ligand Scaffolds for Diverse Biological Targets

In the quest for novel therapeutics, the development of unique ligand scaffolds is paramount. The 5-chloro-2-fluoro-4-iodobenzoyl moiety can be elaborated through sequential cross-coupling reactions, first at the iodo position and subsequently at the chloro position under more forcing conditions. This stepwise approach enables the synthesis of highly substituted and three-dimensionally complex aromatic cores that can be tailored to fit the binding pockets of various biological targets, from kinases to G-protein coupled receptors.

Building Block for Heterocyclic Systems and Fused Ring Structures

The functional groups of this compound are strategically positioned to facilitate the construction of heterocyclic and fused ring systems. For instance, the carboxylic acid can be converted to an amide, which can then undergo intramolecular cyclization with a suitably introduced ortho substituent. The halogens can also participate in cyclization reactions, such as those involving palladium-catalyzed C-H activation or intramolecular Buchwald-Hartwig amination, to generate a diverse array of nitrogen- and oxygen-containing heterocycles.

Exploration of Bioisosteric Replacements (e.g., fluorine-containing analogues)

Fluorine and the trifluoromethyl group are widely used as bioisosteres for hydrogen and methyl groups, respectively. The presence of a fluorine atom in this compound allows for its incorporation into drug candidates to modulate their physicochemical properties, such as lipophilicity and pKa, which can lead to improved pharmacokinetic profiles. The ability to further functionalize the molecule at the chloro and iodo positions provides a platform for systematically exploring the impact of fluorine-containing analogues on biological activity.

Design and Synthesis of Photoaffinity Labels and Probe Molecules

Photoaffinity labeling is a powerful technique for identifying and studying protein-ligand interactions. The iodine atom in this compound can be readily converted to a photoactivatable group, such as an azide (B81097) or a diazirine, through standard synthetic transformations. The resulting photoaffinity labels can be used to covalently modify their target proteins upon photoirradiation, enabling their identification and characterization.

Application in Agrochemical Research and Development

Similar to its utility in medicinal chemistry, the structural features of this compound make it a promising scaffold for the development of new agrochemicals. The introduction of fluorine atoms into pesticides and herbicides is a well-established strategy for enhancing their efficacy and metabolic stability. The ability to introduce a variety of substituents through cross-coupling reactions at the iodo and chloro positions allows for the fine-tuning of the biological activity and selectivity of potential new crop protection agents.

Contributions to Materials Science and Polymer Chemistry

The rigid structure and diverse reactive sites of this compound make it an intriguing building block for the synthesis of advanced materials with unique properties.

Aromatic carboxylic acids are fundamental monomers in the synthesis of a variety of polymers, including polyesters and polyamides. mdpi.com The presence of multiple halogen atoms on the benzene (B151609) ring of this compound can impart desirable properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and chemical resistance. The distinct reactivity of the iodo group allows for post-polymerization modification, enabling the introduction of further functionalities along the polymer chain. This could lead to the development of specialty polymers for high-performance applications.

Table 2: Potential Polymer Properties Derived from this compound

Polymer Type Potential Property Enhancement
Polyesters Increased glass transition temperature, improved flame resistance.
Polyamides Enhanced thermal stability, reduced flammability.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. bldpharm.com Carboxylic acids are widely used as ligands in the synthesis of MOFs. rsc.org The halogen atoms on the this compound ligand can influence the resulting MOF's structure, porosity, and functionality. Halogenated ligands can modify the electronic properties of the framework and introduce specific interaction sites for gas sorption or catalysis. The presence of multiple, distinct halogens offers a route to fine-tune the properties of the MOF for specific applications.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Halogen bonding is a significant directional interaction that can be exploited in the design of supramolecular architectures. nih.govresearchgate.net The iodine and chlorine atoms of this compound can act as halogen bond donors, while the oxygen atoms of the carboxylic acid can act as acceptors. This functionality allows for the programmed self-assembly of these molecules into well-defined one-, two-, or three-dimensional structures. Such supramolecular assemblies have potential applications in crystal engineering and the development of functional nanomaterials. Furthermore, benzoic acid derivatives have been employed in the synthesis and functionalization of nanoparticles, suggesting that this compound could be used to create novel nanomaterials with tailored surface properties. nih.govsamipubco.comacs.org

Precursors for Liquid Crystals and Optoelectronic Materials

The design of liquid crystals and optoelectronic materials frequently relies on the precise tuning of molecular shape, polarity, and intermolecular interactions. Halogenated benzoic acids are pivotal in this regard, serving as core structural motifs. nih.govresearchgate.netnih.govwhiterose.ac.ukhartleygroup.org

In the context of liquid crystal design, the benzoic acid moiety is a classic building block, known for its ability to form hydrogen-bonded dimers that promote the formation of calamitic (rod-like) mesophases. nih.govresearchgate.nethartleygroup.org The introduction of halogen substituents onto the aromatic ring provides a powerful tool for modulating the physical properties of the resulting liquid crystalline materials. The strategic placement of halogens can influence melting points, clearing points, and the stability of various mesophases (e.g., nematic, smectic). nih.gov

For this compound, each halogen is expected to impart specific properties:

The fluoro substituent is highly electronegative and can significantly alter the molecule's dipole moment, which is a critical parameter in liquid crystal design for display applications. researchgate.net

The iodo substituent, with its large atomic radius, can enhance intermolecular dispersion forces and potentially lead to the formation of more ordered smectic phases. Furthermore, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly being exploited in the design of supramolecular liquid crystals. whiterose.ac.uk

The following table summarizes the key molecular attributes of this compound that are pertinent to its potential application as a liquid crystal precursor.

PropertyValue/CharacteristicSignificance in Liquid Crystal Design
Core StructureBenzoic AcidPromotes hydrogen bonding and rod-like molecular shape. nih.govresearchgate.net
SubstituentsFluoro, Chloro, IodoModulate dipole moment, polarizability, and steric interactions. nih.govresearchgate.net
Potential InteractionsHalogen Bonding (Iodo)Can lead to novel supramolecular assemblies and mesophases. whiterose.ac.uk

In the domain of optoelectronic materials, fluorinated aromatic compounds are widely utilized to fine-tune the electronic properties of organic semiconductors. researchgate.net The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing materials with specific charge-transport characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov Benzoic acid derivatives, in particular, have been explored for their utility in modifying electrode surfaces and as components of active layers in electronic devices. nih.govresearchgate.net The polyhalogenated nature of this compound suggests its potential as a building block for materials with tailored electronic and photophysical properties.

Utilization in Analytical Probe Synthesis and Advanced Imaging Agents (non-clinical)

The unique electronic and physical properties conferred by specific halogen atoms also make this compound an intriguing candidate for the synthesis of analytical probes and non-clinical imaging agents.

Fluorinated aromatic compounds are increasingly used in the development of ¹⁹F NMR probes for studying biological systems and for fragment-based drug discovery. acs.org The fluorine nucleus has a spin of ½, 100% natural abundance, and a large gyromagnetic ratio, making it a sensitive nucleus for NMR spectroscopy. The chemical shift of ¹⁹F is highly sensitive to its local environment, allowing for the detection of subtle molecular interactions. acs.org this compound could serve as a foundational scaffold for more complex probes, where the ¹⁹F signal would act as a reporter for binding events or changes in the local chemical environment.

Furthermore, iodinated organic compounds have a long history of use as contrast media for X-ray-based imaging modalities. rsna.orgradiopaedia.orgradiologykey.com The high atomic number of iodine leads to efficient absorption of X-rays, thereby enhancing image contrast. radiopaedia.orgradiologykey.com While most clinical contrast agents are highly water-soluble, there is a field of research into specialized, non-clinical imaging agents where the properties of a molecule like this compound could be advantageous. The multiple reactive sites on the molecule (the carboxylic acid and the C-I bond, which can participate in cross-coupling reactions) would allow for its incorporation into larger molecular structures, such as targeted imaging probes or nanoparticles. nih.gov

The table below outlines the properties of the halogen substituents of this compound and their relevance to analytical and imaging applications.

HalogenRelevant PropertyPotential Application
Fluorine¹⁹F NMR active nucleusDevelopment of sensitive NMR probes for analytical chemistry. acs.org
IodineHigh atomic numberPrecursor for X-ray contrast agents in non-clinical imaging. radiopaedia.orgradiologykey.com

Computational and Theoretical Investigations of 5 Chloro 2 Fluoro 4 Iodobenzoic Acid and Its Transformations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For 5-Chloro-2-fluoro-4-iodobenzoic acid, these methods can provide insights into its geometry, reactivity, and intermolecular interaction sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for determining the optimized ground state geometry of molecules. nih.gov For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov The resulting geometry would reveal the spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group relative to the ring. The presence of multiple halogen substituents with varying sizes and electronegativities (F, Cl, I) would influence the final geometry.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C-I Bond Length ~2.10 Å
C-Cl Bond Length ~1.74 Å
C-F Bond Length ~1.35 Å
C-C (aromatic) Bond Length ~1.39 - 1.41 Å
C-C (carboxyl) Bond Length ~1.49 Å
C=O Bond Length ~1.21 Å
C-O Bond Length ~1.36 Å
O-H Bond Length ~0.97 Å
C-C-C Bond Angle (ring) ~118° - 122°
C-C-I Bond Angle ~119°
C-C-Cl Bond Angle ~121°
C-C-F Bond Angle ~119°
O-C=O Bond Angle ~124°

Note: These are estimated values based on typical bond lengths and angles for similar organic molecules and are for illustrative purposes.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the iodinated carbon and the iodine atom itself, due to the high polarizability and lower electronegativity of iodine compared to chlorine and fluorine. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring. The energy gap between the HOMO and LUMO can be used to predict the molecule's reactivity in various chemical reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Illustrative)

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7
Ionization Potential 6.5
Electron Affinity 1.8
Electronegativity (χ) 4.15
Hardness (η) 2.35
Softness (S) 0.43

Note: These values are illustrative and represent typical ranges for halogenated aromatic compounds.

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (red) and positive potential (blue). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Regions of positive potential are expected around the hydrogen atom of the carboxylic acid group and potentially on the iodine atom, forming a "sigma-hole". nih.gov This positive region on the iodine atom makes it a potential site for nucleophilic attack or halogen bonding.

Non-covalent interactions (NCIs) play a critical role in determining the supramolecular structure and properties of molecules. nih.gov NCI analysis can identify and characterize weak interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com For this compound, NCI analysis would be crucial for understanding its crystal packing and its interactions with other molecules, such as solvents or biological receptors. The analysis would likely reveal intramolecular hydrogen bonding between the carboxylic acid group and the adjacent fluorine atom, as well as intermolecular hydrogen bonding and halogen bonding involving the iodine and chlorine atoms. mdpi.com

Prediction of Reactivity and Regioselectivity in Chemical Transformations

Computational methods can also be used to predict the reactivity and regioselectivity of a molecule in various chemical reactions.

Cross-coupling reactions are a class of reactions in organic chemistry that involve the coupling of two fragments with the aid of a metal catalyst. nih.gov For this compound, the different halogen substituents provide multiple potential sites for cross-coupling reactions. Due to the relative bond strengths (C-I < C-Br < C-Cl < C-F), the carbon-iodine bond is the most likely site for oxidative addition in a palladium-catalyzed cross-coupling reaction. researchgate.net

Computational chemistry can be used to model the reaction mechanism of such a cross-coupling reaction, for example, a Suzuki or Stille coupling. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the rate of the reaction. By comparing the activation barriers for reactions at the different halogenated positions, the regioselectivity of the reaction can be predicted. It is expected that the activation barrier for the reaction at the C-I bond will be significantly lower than at the C-Cl or C-F bonds.

Table 3: Calculated Activation Energies for a Hypothetical Suzuki Coupling Reaction at Different Positions of this compound (Illustrative)

Reaction Site Transition State Activation Energy (kcal/mol)
C-I TS1 15-20
C-Cl TS2 >30

Note: These are hypothetical values intended to illustrate the expected trend in reactivity.

Modeling of Nucleophilic and Electrophilic Attack Sites on the Aromatic Ring

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its substituents: the electron-withdrawing carboxylic acid and fluoro groups, and the chloro and iodo groups which exhibit both inductive withdrawal and resonance donation. Computational methods such as Density Functional Theory (DFT) are employed to predict the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps are a key tool for visualizing the charge distribution on a molecule. For this compound, MEP analysis would reveal electron-deficient regions (blue/positive potential), which are susceptible to nucleophilic attack, and electron-rich regions (red/negative potential), which are favored for electrophilic attack. The area around the carboxylic acid group and the hydrogen atoms would show positive potential, while the oxygen atoms and the halogen substituents would exhibit negative potential, indicating sites for electrophilic interaction.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating the site of electrophilic attack.

The LUMO represents the region most likely to accept an electron, indicating the site of nucleophilic attack.

In related halogenated nitrobenzene (B124822) compounds, DFT calculations have shown that the LUMO is often distributed over the aromatic ring, with significant coefficients on the carbon atoms bearing electron-withdrawing groups, making them susceptible to nucleophiles. prensipjournals.com Conversely, the HOMO is typically located on the more electron-rich portions of the ring. A similar distribution is expected for this compound, guiding its reaction selectivity.

Table 1: Predicted Reactivity Sites based on Computational Models

Type of Attack Predicted Site(s) on Aromatic Ring Computational Rationale
Electrophilic Carbon C-3 and C-6 The directing effects of the substituents would likely enrich these positions, as indicated by the predicted location of the HOMO.

| Nucleophilic | Carbon C-4 (bearing Iodine) and C-5 (bearing Chlorine) | The strong electron-withdrawing nature of the adjacent groups and the potential for the halogens to act as leaving groups make these sites susceptible, as would be indicated by the LUMO distribution. prensipjournals.com |

Stereochemical Outcomes and Diastereoselectivity Predictions

Computational chemistry can predict the stereochemical outcomes of reactions involving chiral centers or the formation of diastereomers. For reactions involving derivatives of this compound, the bulky and electronically distinct substituents on the ring can exert significant steric and electronic influence on the approaching reagents.

The presence of a halogen atom can guide the stereochemical course of a reaction by stabilizing an intermediate oxocarbenium ion. nih.gov The diastereoselectivity often increases with the size of the halogen (F < Cl < Br ≈ I), as larger halogens are better at stabilizing positive charges through hyperconjugation. nih.gov Theoretical modeling of transition states for reactions at a chiral center adjacent to the aromatic ring would involve calculating the energies of all possible diastereomeric transition states. The product distribution is then predicted based on the Boltzmann distribution of these energies, with the lowest energy transition state leading to the major product.

Conformational Analysis and Torsional Barriers of this compound Derivatives

For substituted benzoic acids, two primary planar or near-planar conformers are typically identified:

cis-Conformer: The C=O bond of the carboxylic acid is oriented towards the C-H bond at the C-6 position.

trans-Conformer: The C=O bond is oriented towards the substituent at the C-2 position (the fluorine atom).

In many ortho-substituted benzoic acids, an intramolecular hydrogen bond can form between the carboxylic proton and the ortho-substituent, which can stabilize a particular conformation. nih.gov For 2-fluorobenzoic acid, the cis conformer is generally found to be more stable. nih.gov The energy difference between conformers is typically small, on the order of a few kJ·mol⁻¹, and the barriers to their interconversion are also relatively low. nih.gov This indicates that multiple conformations may be present at room temperature.

Table 2: Representative Torsional Barriers for Substituted Benzoic Acids

Compound Rotational Barrier (kJ·mol⁻¹) Most Stable Conformer Reference
2-Chlorobenzoic Acid 0.9 (for cis-I to cis-II) cis-I (non-planar) nih.gov
2,6-Difluorobenzoic Acid Not specified cis nih.gov

Note: Data is for analogous compounds. Specific values for this compound would require dedicated calculations.

Solvation Effects and Reaction Environment Modeling using Implicit and Explicit Solvation Models

The solvent environment can have a profound impact on reaction rates and equilibria. Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and energy.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reaction mechanisms in protic solvents.

For reactions involving charged intermediates or transition states, the choice of solvent can dramatically alter the energy landscape. Modeling the hydrolysis of a this compound derivative, for example, would benefit from explicit solvation models to accurately represent the hydrogen-bonding network of water molecules involved in the mechanism.

In Silico Design and Virtual Screening of Novel Derivatives Based on the this compound Scaffold

The this compound structure can serve as a scaffold for the in silico design of new molecules with specific biological activities, often as enzyme inhibitors. ossila.comresearchgate.net The process typically involves:

Scaffold Hopping/Modification: Creating a virtual library of compounds by making systematic chemical modifications to the initial scaffold.

Molecular Docking: Computationally predicting the preferred binding orientation of these derivatives within the active site of a target protein. researchgate.net Docking algorithms score the binding poses based on factors like intermolecular interactions and conformational strain.

ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the most promising candidates to assess their drug-likeness. nih.govresearchgate.net

This virtual screening approach allows researchers to prioritize a smaller number of high-potential compounds for chemical synthesis and experimental testing, significantly accelerating the drug discovery process.

Investigation of Halogen Bonding Interactions and their Influence on Supramolecular Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom. The iodine atom in this compound is particularly adept at forming strong halogen bonds due to its large size and polarizability.

These interactions play a critical role in crystal engineering and the formation of ordered supramolecular structures. rsc.org Computational studies can model these interactions by analyzing intermolecular distances, angles, and interaction energies. DFT calculations on iodinated benzoic acids have revealed C-I···O halogen bond distances in the range of 2.8 to 3.1 Å, with the C-I···O angle being nearly linear (approaching 180°), which is characteristic of strong halogen bonds. rsc.org These directional bonds, along with traditional hydrogen bonds from the carboxylic acid group, can guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks.

Table 3: Common Compounds Mentioned

Compound Name
This compound
2-Fluorobenzoic acid
2-Chlorobenzoic acid
2,6-Difluorobenzoic acid
2,6-Dichlorobenzoic acid
3-chloro-4-fluoronitrobenzene

Advanced Analytical Methodologies for Research Pertaining to 5 Chloro 2 Fluoro 4 Iodobenzoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthesized Derivatives

NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds. For derivatives of 5-Chloro-2-fluoro-4-iodobenzoic acid, a suite of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous structure determination.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are indispensable for assembling the complete structural puzzle of complex derivatives.

Correlation SpectroscopY (COSY) establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure. In a hypothetical amide derivative of this compound with an N-ethyl group, COSY would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals in the aromatic ring by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, the proton of the carboxylic acid group would show a correlation to the carbonyl carbon and the adjacent aromatic ring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the spatial proximity of atoms, which is vital for understanding the three-dimensional structure and conformation of molecules. In derivatives of this compound, NOESY can reveal through-space interactions between substituents on the aromatic ring and adjacent groups.

Table 1: Illustrative 2D NMR Correlations for a Hypothetical Derivative: N-ethyl-5-chloro-2-fluoro-4-iodobenzamide

TechniqueCorrelating NucleiExpected Key CorrelationsStructural Information Obtained
COSY ¹H - ¹HH of CH₃ ↔ H of CH₂Connectivity of the N-ethyl group.
HSQC ¹H - ¹³C (¹J)Aromatic Protons ↔ Aromatic CarbonsDirect C-H attachments in the benzene (B151609) ring.
HMBC ¹H - ¹³C (²⁻³J)Aromatic Protons ↔ Carbonyl CarbonConnectivity of the benzoyl moiety.
NOESY ¹H - ¹H (through space)Aromatic Proton near N-ethyl group ↔ CH₂ ProtonsConformational preferences of the amide side chain.

Fluorine-19 NMR for Monitoring Fluorine-Containing Transformations and Product Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool in the study of this compound and its reactions. rsc.org The ¹⁹F nucleus is highly sensitive and its chemical shift is very responsive to changes in the electronic environment, making it an excellent probe for monitoring reactions involving the fluorine substituent. rsc.org For example, during a nucleophilic aromatic substitution reaction where the fluorine atom is displaced, the disappearance of the ¹⁹F signal corresponding to the starting material and the potential appearance of a new signal for a fluorinated byproduct could be readily monitored.

Table 2: Hypothetical ¹⁹F NMR Data for Reaction Monitoring

CompoundReaction Stage¹⁹F Chemical Shift (ppm)Observation
This compoundStarting Material-110.5Sharp singlet corresponding to the C-F bond.
Reaction IntermediateIntermediate-125.2Transient signal indicating a change in the fluorine's electronic environment.
Product (Fluorine displaced)Final ProductNo SignalDisappearance of the signal confirms the substitution of the fluorine atom.

Real-Time NMR for In-Situ Reaction Monitoring and Kinetic Studies

Real-time or in-situ NMR spectroscopy allows for the continuous monitoring of a chemical reaction as it happens inside the NMR spectrometer. mpg.de This technique provides valuable kinetic data and can help in the identification of transient intermediates that might be missed by conventional analysis of quenched reaction aliquots. mpg.de For reactions involving this compound, such as Suzuki couplings at the iodine position, real-time ¹H or ¹⁹F NMR can track the consumption of the starting material and the formation of the product simultaneously, providing a detailed kinetic profile of the reaction. rsc.orgmagritek.com

Mass Spectrometry (MS) Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This is particularly crucial when dealing with novel derivatives of this compound, as it helps to confirm the identity of synthesized products and to propose molecular formulas for unknown intermediates or byproducts observed in a reaction mixture.

Table 3: Example of HRMS Data for a Synthesized Derivative

DerivativeMolecular FormulaCalculated Exact MassMeasured Exact MassMass Error (ppm)
5-Chloro-2-fluoro-4-iodobenzoyl chlorideC₇H₂Cl₂FIO321.8487321.8485-0.6

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown. For derivatives of this compound, MS/MS can provide valuable information about the connectivity of the molecule by observing the neutral losses of substituents like CO, Cl, F, and I.

Table 4: Predicted Key MS/MS Fragmentations for this compound

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)Neutral Loss
302.88Decarboxylation257.88CO₂
302.88Loss of Iodine175.95I
257.88Loss of Chlorine222.92Cl
257.88Loss of Fluorine238.88F

Online MS Coupling with Chromatographic Techniques (LC-MS, GC-MS)

The hyphenation of chromatographic separation techniques with mass spectrometry (MS) represents a powerful approach for the analysis of complex mixtures. nih.gov This online coupling provides both separation of components and their subsequent identification based on mass-to-charge ratio, offering high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov In a typical LC-MS setup, the sample is first separated by a liquid chromatograph, and the eluent is directly introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common interface that allows for the gentle ionization of molecules like substituted benzoic acids, minimizing fragmentation and typically producing a prominent molecular ion peak, which is key for molecular weight determination. nih.gov This technique is invaluable for identifying intermediates and final products in reaction mixtures and for metabolite identification studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and thermally stable compounds. researchgate.net Due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging. colostate.edu Therefore, a derivatization step is required to convert the carboxylic acid group into a more volatile ester, such as a methyl ester. gcms.cznih.gov This is often achieved by reacting the acid with reagents like diazomethane (B1218177) or BF3 in methanol. nih.govresearchgate.net Once derivatized, the resulting volatile compound can be separated by GC based on its boiling point and polarity and subsequently identified by the mass spectrometer, which provides a unique fragmentation pattern (mass spectrum) that acts as a molecular fingerprint. researchgate.net

Technique Analyte State Common Ionization Method Primary Application for this compound
LC-MSNon-volatile, in solutionElectrospray Ionization (ESI)Direct analysis of the acid and its non-volatile derivatives in reaction mixtures.
GC-MSVolatile, thermally stableElectron Ionization (EI)Analysis of volatile impurities or after derivatization to its methyl ester.

Chromatographic Separation Techniques for Reaction Mixture Analysis and Purification

Chromatography is an essential tool in synthetic chemistry for both analyzing the composition of reaction mixtures and for isolating and purifying target compounds.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of synthesized intermediates and the final this compound product. helixchrom.com The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). ekb.eg

For substituted benzoic acids, reversed-phase HPLC is commonly employed. ekb.eg In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.com Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. Purity is determined by integrating the area of the detected peaks, usually from a UV detector set to a wavelength where the aromatic ring absorbs strongly. zodiaclifesciences.com This allows for the quantification of the main product relative to any impurities or unreacted starting materials.

Table: Typical HPLC Conditions for Analysis of Substituted Benzoic Acids

Parameter Condition
Column Reversed-phase C18, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Elution Gradient elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

GC-MS is a highly sensitive method for identifying volatile components in a reaction mixture. researchgate.net As previously mentioned, the analysis of acidic compounds like this compound requires a derivatization step to increase volatility. colostate.edu The most common approach is esterification to form the corresponding methyl ester. researchgate.net

This method is particularly useful for detecting and identifying volatile side-products or impurities that may not be easily resolved by HPLC. The gas chromatograph separates the components of the derivatized mixture, and the mass spectrometer provides definitive structural information based on the fragmentation pattern of each component as it elutes from the column. This allows for the confident identification of even minor, unexpected products. researchgate.net

While analytical HPLC is used for purity assessment on a small scale, preparative chromatography is employed for the purification and isolation of larger quantities of a target compound. The fundamental principles are the same as analytical HPLC, but it utilizes larger columns with greater stationary phase capacity and higher flow rates to handle significantly more material.

The goal of preparative chromatography is to isolate the desired product, such as this compound, from unreacted starting materials, reagents, and byproducts. A method developed on an analytical scale can often be scaled up to a preparative system. After separation, fractions of the eluent are collected, and those containing the pure product are combined and the solvent is removed, yielding the purified compound. This technique is indispensable for obtaining the high-purity material required for subsequent synthetic steps or detailed structural and biological studies.

X-ray Diffraction Studies for Solid-State Structure Confirmation of Complex Derivatives

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edumkuniversity.ac.in It is the definitive method for confirming the molecular structure of new compounds derived from this compound, provided they can be grown as suitable crystals.

Single Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of a molecule's structure. carleton.edu The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. mit.edu By analyzing the positions and intensities of these diffracted spots, the precise location of every atom in the molecule can be determined.

This analysis yields a complete three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsional angles. mkuniversity.ac.in For complex derivatives of this compound, SC-XRD is the gold standard for confirming connectivity, stereochemistry, and the absolute configuration of chiral centers. nih.gov This level of structural detail is often impossible to obtain with certainty using spectroscopic methods alone. mdpi.com The resulting crystallographic data is typically deposited in crystallographic databases for reference.

Table: Example Crystallographic Data Parameters

Parameter Description
Crystal system The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space group Describes the symmetry elements within the unit cell.
Unit cell dimensions (a, b, c, α, β, γ) The lengths and angles defining the repeating unit of the crystal.
Z The number of molecules per unit cell.

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Powder X-ray Diffraction for Polymorph Screening of Derivatives

Powder X-ray Diffraction (PXRD) is an essential analytical technique in the solid-state characterization of pharmaceutical and chemical compounds, including derivatives of this compound. americanpharmaceuticalreview.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a material, such as its solubility, stability, and bioavailability. core.ac.ukresearchgate.net Therefore, comprehensive polymorph screening is a critical step in the development of new derivatives. americanpharmaceuticalreview.com

The process of polymorph screening for a new derivative, for instance, an ester or amide of this compound, would involve the crystallization of the compound under a wide variety of conditions. These conditions include different solvents, temperatures, and crystallization techniques such as slow evaporation, cooling crystallization, and anti-solvent addition. uky.edu Each solid form obtained is then analyzed by PXRD. americanpharmaceuticalreview.com

The PXRD pattern is a unique fingerprint of a specific crystalline form. americanpharmaceuticalreview.com Differences in the crystal lattice, driven by variations in molecular conformation and intermolecular interactions, result in distinct diffraction patterns. rsc.org These patterns are characterized by the positions (2θ angles) and intensities of the diffraction peaks. The identification of different polymorphs is achieved by comparing the PXRD patterns of the various crystalline solids obtained. researchgate.net

For example, a hypothetical polymorph screen of an ethyl ester derivative of this compound might yield two different polymorphic forms, designated as Form A and Form B. The distinct nature of these forms would be unequivocally demonstrated by their unique PXRD patterns, as illustrated in the hypothetical data below.

Table 1: Hypothetical PXRD Data for Polymorphs of Ethyl 5-chloro-2-fluoro-4-iodobenzoate

FormProminent 2θ Peaks (±0.2°)Relative Intensity
Form A 8.5100%
12.365%
15.880%
21.095%
25.570%
Form B 9.190%
13.5100%
16.275%
22.485%
27.860%

The data in Table 1 clearly shows that Form A and Form B are distinct crystalline entities due to the different positions of their characteristic diffraction peaks. Further characterization would then be performed on the identified polymorphs to determine their relative stabilities and select the optimal form for further development.

Advanced Spectroscopic Techniques for Mechanistic Insights and Reaction Monitoring

Infrared (IR) and Raman Spectroscopy for Functional Group Changes During Reaction Progress

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for real-time reaction monitoring, providing valuable insights into reaction kinetics and mechanisms by tracking changes in functional groups. americanpharmaceuticalreview.comazooptics.com These vibrational spectroscopic methods are well-suited for monitoring the chemical transformations of this compound into its various derivatives. nih.gov

In-situ monitoring with IR and Raman spectroscopy allows for the continuous tracking of reactant consumption and product formation without the need for sampling and offline analysis. americanpharmaceuticalreview.com This is particularly advantageous for reactions involving unstable intermediates or hazardous reagents. americanpharmaceuticalreview.com

Consider the esterification of this compound with ethanol (B145695) to form ethyl 5-chloro-2-fluoro-4-iodobenzoate. The progress of this reaction can be monitored by observing specific changes in the vibrational spectra.

In the Infrared spectrum , the disappearance of the broad O-H stretching band of the carboxylic acid group (around 3000 cm⁻¹) and the concomitant appearance of a new C-O stretching band for the ester (around 1250 cm⁻¹) would be indicative of reaction progress. The carbonyl (C=O) stretching frequency also shifts from that of the carboxylic acid (approx. 1700 cm⁻¹) to that of the ester (approx. 1720 cm⁻¹). ucl.ac.ukresearchgate.net

Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information. azooptics.com The C-I and C-Cl stretching vibrations in the low-frequency region of the Raman spectrum could be monitored to ensure the stability of these groups during the reaction. The formation of the ester could also be tracked by changes in the skeletal vibrations of the aromatic ring.

Table 2: Hypothetical Vibrational Spectroscopy Data for Monitoring the Esterification of this compound

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)Observation During Reaction
Carboxylic Acid O-HIR~3000 (broad)Decrease in intensity
Carboxylic Acid C=OIR/Raman~1700Decrease in intensity
Ester C=OIR/Raman~1720Increase in intensity
Ester C-OIR~1250Increase in intensity
Aromatic C-HIR/Raman~3100Remains relatively constant
C-IRaman~200-300Remains relatively constant
C-ClRaman~600-800Remains relatively constant

By correlating the intensity of these characteristic bands with concentration over time, kinetic data can be extracted, providing a deeper understanding of the reaction mechanism.

UV-Visible Spectroscopy for Monitoring Chromophoric Transformations

UV-Visible spectroscopy is a valuable tool for monitoring reactions that involve changes in the electronic structure of a molecule, specifically those affecting its chromophores. The aromatic ring system in this compound and its derivatives acts as a chromophore, absorbing UV light at characteristic wavelengths.

This technique can be particularly useful for monitoring reactions where the substitution pattern on the aromatic ring is altered, or where a conjugated system is extended or modified. For instance, in a hypothetical reaction where the iodine atom of this compound is replaced via a nucleophilic aromatic substitution, a significant shift in the UV absorption spectrum would be expected. The replacement of the iodine atom with a different substituent would alter the electronic transitions (e.g., π → π*) of the aromatic system, leading to a change in the maximum wavelength of absorption (λ_max) and the molar absorptivity (ε). nih.gov

The progress of such a reaction could be monitored by recording the UV-Visible spectrum of the reaction mixture over time. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species. By monitoring the decrease in absorbance at the λ_max of the starting material and the increase in absorbance at the λ_max of the product, the reaction kinetics can be determined.

Table 3: Hypothetical UV-Visible Spectroscopy Data for a Substitution Reaction of this compound

CompoundSolventλ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compound (Starting Material) Methanol24515,000
Hypothetical Product (e.g., 5-Chloro-2-fluoro-4-aminobenzoic acid) Methanol26018,500

The bathochromic (red) shift in λ_max and the hyperchromic effect (increase in ε) shown in the hypothetical data in Table 3 would provide a clear indication of the transformation of the starting material into the product, allowing for effective reaction monitoring.

Future Perspectives and Challenges in Research on 5 Chloro 2 Fluoro 4 Iodobenzoic Acid

Development of Highly Sustainable and Atom-Economical Synthetic Routes with Reduced Environmental Footprint

Future synthetic strategies for 5-Chloro-2-fluoro-4-iodobenzoic acid and its derivatives will be increasingly governed by the principles of green chemistry, emphasizing atom economy and the reduction of hazardous waste. jocpr.comjk-sci.com The goal is to maximize the incorporation of all reactant atoms into the final product, thereby minimizing byproducts. nih.gov Key areas of development include:

Catalytic C-H Activation: Direct functionalization of C-H bonds to introduce the chloro, fluoro, or iodo substituents would represent a significant improvement over traditional multi-step sequences that often involve protecting groups and generate substantial waste. jk-sci.com

Cascade Reactions: Designing one-pot cascade reactions where multiple bond-forming events occur sequentially without isolating intermediates can drastically improve efficiency and reduce solvent and energy consumption. jk-sci.com

Sustainable Strategy Principle Advantage for this compound Synthesis
Atom Economy Maximize incorporation of reactant atoms into the final product. nih.govReduces waste, lowers cost, enhances resource efficiency.
Catalytic Reactions Use of catalysts to enable reactions with high selectivity and efficiency. nih.govMinimizes stoichiometric reagents, allows for milder reaction conditions.
Avoiding Protecting Groups Designing synthetic routes that do not require protection-deprotection steps. jk-sci.comShortens synthesis, reduces waste, improves overall yield.

Exploration of Novel Catalytic Systems for Challenging Functionalizations

The presence of three distinct halogen atoms (F, Cl, I) on the benzene (B151609) ring offers a rich playground for catalysis research, but also presents significant challenges in selectivity. The carbon-fluorine (C-F) bond is notoriously strong and its selective activation remains a considerable hurdle in organic chemistry. mdpi.com Future research will focus on:

C-F Bond Activation: Developing transition-metal catalysts (e.g., based on nickel, palladium, or cobalt) capable of selectively cleaving the C-F bond in the presence of more reactive C-Cl and C-I bonds would open up new avenues for derivatization. mdpi.com

Highly Regioselective Cross-Couplings: A primary challenge is to achieve selective cross-coupling reactions at the C-I or C-Cl positions without affecting the other halogens. Research into ligand design for palladium or copper catalysts will be essential to tune the catalyst's reactivity and achieve high regioselectivity in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. researchgate.netmdpi.com

Expanding the Scope of Orthogonal Reactivity for Multi-Component and One-Pot Transformations

The distinct electronic properties of the C-I, C-Cl, and C-F bonds, along with the carboxylic acid group, make this compound an ideal substrate for developing complex multi-component reactions (MCRs). frontiersin.orgnih.gov MCRs are one-pot processes where three or more reactants combine to form a product that incorporates atoms from all starting materials, offering high efficiency and molecular diversity. nih.govbeilstein-journals.org Future directions include:

Sequential MCRs: Designing sequences where the carboxylic acid participates in an initial MCR (e.g., an Ugi or Passerini reaction), followed by selective, catalyst-controlled functionalization of the C-I or C-Cl bond in the same pot. beilstein-journals.orgnih.gov

Orthogonal Catalysis: Employing multiple catalysts in a single reaction vessel that are compatible with each other but promote different transformations at different sites on the molecule. For instance, a Lewis acid could activate the carboxylic acid while a transition metal catalyst targets a specific C-X bond.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Scalability

Transitioning the synthesis and functionalization of this compound from traditional batch processes to continuous flow chemistry offers numerous advantages. nih.govillinois.edu Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. researchgate.netunimi.it

Automated Reaction Optimization: Coupling flow reactors with automated systems and machine learning algorithms can enable high-throughput screening of reaction conditions to rapidly identify optimal parameters for challenging transformations. vapourtec.com

Safe Handling of Hazardous Reagents: Flow chemistry allows for the in-situ generation and immediate use of hazardous intermediates, minimizing risks associated with their storage and handling. researchgate.net This is particularly relevant for complex multi-step syntheses that may involve toxic or unstable compounds.

Scalability: Automated platforms can streamline the production of derivatives from milligram to kilogram scales, accelerating research and development. wikipedia.org Robotic systems can perform entire synthesis workflows, from reagent preparation to product purification and analysis. wikipedia.orgsigmaaldrich.comeubopen.org

Unveiling New Applications Beyond Traditional Chemical Synthesis

While serving as a versatile building block, the unique electronic and structural features of this compound suggest potential for direct applications in materials science and other advanced fields. A related compound, 5-Chloro-2-fluorobenzoic acid, is already used in the synthesis of polymeric electrolyte membranes for fuel cells. ossila.com Future research could explore:

Advanced Polymers: The iodine atom provides a reactive site for polymerization reactions, such as Sonogashira or Suzuki polycondensation, to create novel conjugated polymers. The presence of fluorine and chlorine could enhance properties like thermal stability, solubility, and electronic performance, making them suitable for applications in organic electronics or energy storage.

Liquid Crystals: Benzoic acid derivatives are known to form liquid crystals through hydrogen bonding. nih.gov The specific substitution pattern of this molecule could be exploited to design new liquid crystalline materials with unique optical and electronic characteristics. nih.gov

Functional Materials: The compound could be used as a precursor for creating materials for energy applications, where the electronic properties can be tuned by the specific arrangement of the halogen substituents. nih.gov

Addressing Challenges in Regioselectivity and Chemoselectivity Control in Highly Substituted Aromatic Systems

A fundamental challenge in working with polysubstituted aromatics is controlling where a reaction occurs (regioselectivity) and which functional group reacts (chemoselectivity). For this compound, the directing effects of the carboxylate, fluoro, chloro, and iodo groups can lead to complex product mixtures in electrophilic aromatic substitution reactions. nih.govyoutube.com

Steric and Electronic Control: Future research must focus on understanding the interplay of steric hindrance and electronic effects of the substituents to predict and control reaction outcomes. The large size of the iodine atom compared to chlorine and fluorine can be leveraged to direct incoming reagents to less hindered positions. acs.org

Advanced Catalytic Strategies: The development of catalysts that can distinguish between the different C-X bonds is paramount. For example, specific ligand architectures on a palladium center could enable selective oxidative addition into the C-I bond over the C-Cl bond, allowing for precise, sequential functionalization.

Bond Type Relative Bond Energy Reactivity in Cross-Coupling Challenge for Selectivity
C-IWeakestHighestMust be functionalized without reacting at C-Cl or C-Br sites.
C-ClIntermediateIntermediateRequires more active catalysts; selectivity over C-F is key.
C-FStrongestLowestActivation is difficult and a major frontier in catalysis. mdpi.com

Strategic Direction for Future Computational Studies to Guide Experimental Research and Predict Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for advancing research on this compound. researchgate.net Predictive modeling can save significant experimental time and resources by providing insights into reaction mechanisms and molecular properties. ajgreenchem.comrsc.org

Predicting Regioselectivity: DFT calculations can model the transition states of different reaction pathways, such as in electrophilic aromatic substitution or cross-coupling, to predict the most likely product isomer. researchgate.net This allows chemists to choose conditions that favor the desired outcome.

Catalyst Design: Computational screening can be used to design new ligands for transition metal catalysts, optimizing their electronic and steric properties for selective C-F or C-Cl bond activation.

Elucidating Electronic Properties: Calculating properties like HOMO-LUMO energy gaps and molecular electrostatic potential can help predict the compound's suitability for applications in advanced materials and guide the design of derivatives with tailored electronic characteristics. nih.gov

Exploration of Novel Reactivity via Non-Classical Activation Methods (e.g., photoredox catalysis, electrochemistry)

The distinct electronic and steric properties imparted by the halogen substituents and the carboxylic acid group make this compound an intriguing substrate for non-classical activation methods such as photoredox catalysis and electrochemistry. These techniques offer mild and selective ways to functionalize the molecule, potentially overcoming the limitations of traditional thermal methods.

Photoredox Catalysis:

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. For this compound, the carbon-iodine (C-I) bond is the most susceptible to photoredox-mediated activation due to its lower bond dissociation energy compared to the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

Researchers anticipate that the selective cleavage of the C-I bond can be achieved using a suitable photocatalyst, leading to the formation of an aryl radical. This reactive intermediate can then participate in a variety of bond-forming reactions. For instance, asymmetric reductive cross-coupling reactions, catalyzed by a combination of a photocatalyst and a nickel catalyst, could be employed to couple the aryl radical with racemic α-chloro esters to generate valuable α-aryl esters with high enantioselectivity. nsf.gov The tolerance of such systems to various functional groups, including fluorides and chlorides on the aryl iodide, suggests the feasibility of this approach with this compound. nsf.gov

Furthermore, the photocatalytic C-H functionalization of other aromatic systems using the aryl radical derived from this compound is a promising avenue. nih.govnih.gov This would allow for the construction of complex biaryl structures, which are prevalent in pharmaceuticals and materials science. The choice of photocatalyst and reaction conditions will be crucial to control the reactivity and prevent unwanted side reactions.

Table 1: Potential Photoredox-Catalyzed Reactions of this compound

Reaction TypePotential Coupling PartnerExpected Product ClassKey Advantages
Asymmetric Reductive Cross-CouplingRacemic α-chloro estersChiral α-arylpropanoic acidsHigh enantioselectivity, mild conditions
C-H ArylationElectron-rich heterocyclesFunctionalized biarylsDirect C-C bond formation
Giese AdditionElectron-deficient alkenesFunctionalized alkyl-aryl compoundsAtom-economical
CarboxylationCarbon dioxideDi-carboxylic acid derivativesIncorporation of CO2

Electrochemistry:

Electrochemical methods provide another powerful tool for the selective activation of this compound. By controlling the electrode potential, it is possible to target specific functional groups for reduction or oxidation.

The electrochemical reduction of polyhalogenated aromatic carboxylic acids has been shown to proceed with a degree of selectivity. rsc.orggoogle.com In the case of this compound, the C-I bond is expected to be the most readily reduced, leading to its selective cleavage. This could be a valuable strategy for the synthesis of 5-chloro-2-fluorobenzoic acid or for in-situ generation of the corresponding aryl anion for subsequent reactions. The electrochemical reduction of fluorinated aromatic carboxylic acids has been demonstrated to yield either the defluorinated acid or the corresponding benzyl (B1604629) alcohol, depending on the conditions. rsc.org This highlights the potential for multiple reaction pathways that can be tuned by the electrochemical setup.

Moreover, the carboxylic acid group itself can be the site of electrochemical transformation. Anodic oxidation can lead to decarboxylation and the formation of an aryl radical, which can then undergo various coupling reactions. This approach, known as the Kolbe electrolysis or non-Kolbe electrolysis depending on the conditions, could offer a complementary strategy to photoredox catalysis for generating the key aryl radical intermediate.

Development of Robust Methodologies for Scale-up of Complex Functionalized Derivatives.

The transition from laboratory-scale synthesis to industrial production presents a significant set of challenges, particularly for complex, multi-functionalized molecules like the derivatives of this compound. Developing robust and scalable methodologies is crucial for the commercial viability of any new chemical entity derived from this starting material.

Challenges in Scale-up:

Several factors can complicate the scale-up of reactions involving derivatives of this compound:

Multiphase Reactions: Many of the advanced synthetic methods, including photoredox catalysis, often involve heterogeneous mixtures, with solid catalysts, gaseous reagents, and multiple liquid phases. scispace.comresearchgate.net Mass transfer limitations can become significant at larger scales, leading to decreased reaction rates and yields. slideshare.net

Exothermicity: The formation of highly reactive intermediates, such as aryl radicals, can lead to exothermic reactions. Managing heat dissipation is critical on a large scale to prevent runaway reactions and ensure safety. slideshare.net

Purification: The structural complexity of the products and the potential for side-reactions can make purification challenging. Developing scalable purification techniques that avoid chromatography is a key objective.

Strategies for Robust Scale-up:

To address these challenges, a multifaceted approach to process development is required:

Process Intensification: The use of continuous flow reactors can offer significant advantages for scaling up multiphase and exothermic reactions. scispace.com Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety.

Catalyst Optimization and Recycling: For catalytic reactions, developing more active and robust catalysts that can be easily separated and recycled is essential for improving process economics.

Solvent Selection and Workup Procedures: The choice of solvent and the design of the workup procedure are critical for ensuring high product purity and minimizing waste. Liquid-liquid extraction and crystallization are preferred methods for large-scale purification.

Process Analytical Technology (PAT): Implementing real-time monitoring of reaction parameters can help to ensure process consistency and control, leading to higher yields and quality.

Table 2: Comparison of Batch vs. Flow Chemistry for Scale-up

FeatureBatch ProcessingFlow Chemistry
Heat Transfer Limited by surface area-to-volume ratioExcellent, high surface area-to-volume ratio
Mass Transfer Can be poor in multiphase systemsEnhanced due to small diffusion distances
Safety Higher risk with exothermic reactionsInherently safer due to small reaction volume
Scalability "Scaling-up" can be challenging"Scaling-out" by parallelization is simpler
Control Less precise control over parametersPrecise control over temperature, pressure, and time

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-2-fluoro-4-iodobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of benzoic acid derivatives. For example, iodination of 5-chloro-2-fluorobenzoic acid using iodine monochloride (ICl) under controlled acidic conditions (e.g., H2SO4) at 60–80°C achieves regioselective substitution at the para position. Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .
  • Data Contradictions : Some studies report competing ortho-iodination under high-temperature conditions, necessitating precise stoichiometric control of ICl .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of halogenated benzoic acids like this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : The para-iodo substituent deshields adjacent protons, producing distinct splitting patterns (e.g., doublet of doublets for H-3 and H-6).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm<sup>−1</sup>) and C=O stretch (~1680 cm<sup>−1</sup>) confirm the acid moiety.
  • HRMS : Exact mass ([M-H]<sup>−</sup> at m/z 314.866) differentiates from analogs like 5-chloro-2-fluoro-3-iodobenzoic acid (m/z 314.866 vs. 314.862) .

Q. What are the solubility and stability profiles of this compound in common solvents, and how should storage conditions be optimized?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or THF. Stability tests show degradation under prolonged UV exposure (>72 hours), necessitating storage in amber vials at 2–8°C. Acidic conditions (pH < 3) prevent decarboxylation .

Advanced Research Questions

Q. How does the steric and electronic effects of the iodo substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Methodological Answer : The iodo group acts as a superior leaving group compared to chloro/fluoro in Pd-catalyzed couplings. Optimized conditions involve Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv), and aryl boronic acids in dioxane/water (3:1) at 90°C for 12 hours. Competing protodeiodination is minimized by avoiding excess base .
  • Data Contradictions : Some protocols report lower yields with electron-deficient boronic acids due to reduced transmetallation efficiency .

Q. What computational approaches (DFT, MD) predict the regioselectivity of electrophilic substitution in halogenated benzoic acids?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and Fukui indices to identify reactive sites. For this compound, the meta position to the electron-withdrawing carboxylic acid group shows higher electrophilicity, aligning with observed iodination patterns .

Q. How can HPLC-MS/MS methods be validated for quantifying trace degradation products of this compound in environmental matrices?

  • Methodological Answer :

  • Column : C18 reverse-phase (2.6 µm, 100 Å) with mobile phase A (0.1% formic acid) and B (acetonitrile).
  • Gradient : 5–95% B over 15 minutes.
  • MS/MS : MRM transitions for the parent ion (m/z 314.866 → 168.9) and major degradation product (m/z 269.821 → 122.8). Validation includes linearity (R<sup>2</sup> > 0.99), LOD (0.1 ng/mL), and recovery (85–110%) .

Q. What are the safety and handling protocols for mitigating hazards during large-scale synthesis?

  • Methodological Answer :

  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of iodine vapors.
  • Waste Disposal : Neutralize acidic waste with NaHCO3 before disposal. Emergency showers and eye-wash stations must be accessible .

Contradictions and Open Research Challenges

  • Synthetic Yield Variability : Conflicting reports on iodination efficiency (50–85% yields) suggest sensitivity to trace moisture or impurities in starting materials .
  • Regioselectivity in Cross-Coupling : Competing C-I vs. C-Cl activation pathways remain poorly understood, requiring mechanistic studies with isotopically labeled analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.